molecular formula C13H12N2 B15034784 1,2-dimethyl-1H-naphtho[2,3-d]imidazole

1,2-dimethyl-1H-naphtho[2,3-d]imidazole

Cat. No.: B15034784
M. Wt: 196.25 g/mol
InChI Key: YOOTWGQEOZEBEG-UHFFFAOYSA-N
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Description

1,2-dimethyl-1H-naphtho[2,3-d]imidazole is a heterocyclic compound that belongs to the imidazole family This compound is characterized by a fused ring system consisting of a naphthalene ring and an imidazole ring The presence of two methyl groups at the 1 and 2 positions of the imidazole ring distinguishes it from other imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dimethyl-1H-naphtho[2,3-d]imidazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminonaphthalene with methylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1,2-dimethyl-1H-naphtho[2,3-d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, naphthoquinones, and dihydroimidazoles.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,2-dimethyl-1H-naphtho[2,3-d]imidazole involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-dimethyl-1H-naphtho[2,3-d]imidazole is unique due to its specific substitution pattern and fused ring system. These structural features confer distinct electronic properties and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C13H12N2

Molecular Weight

196.25 g/mol

IUPAC Name

2,3-dimethylbenzo[f]benzimidazole

InChI

InChI=1S/C13H12N2/c1-9-14-12-7-10-5-3-4-6-11(10)8-13(12)15(9)2/h3-8H,1-2H3

InChI Key

YOOTWGQEOZEBEG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC3=CC=CC=C3C=C2N1C

Origin of Product

United States

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